5-Bromo-2-metil-4-fenil-1,3-tiazol

Descripción general

Descripción

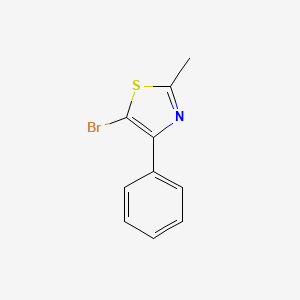

5-Bromo-2-methyl-4-phenyl-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with bromine, methyl, and phenyl groups. Thiazoles are known for their aromaticity and diverse biological activities, making them valuable in various fields of research and industry .

Aplicaciones Científicas De Investigación

5-Bromo-2-methyl-4-phenyl-1,3-thiazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmacophore in drug development.

Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.

Mecanismo De Acción

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These diverse activities suggest that thiazole compounds may interact with multiple targets within the body.

Mode of Action

Thiazole compounds are known to interact with their targets in various ways, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems . The presence of the bromine atom may also enhance the compound’s reactivity, allowing it to form covalent bonds with its targets.

Biochemical Pathways

Given the broad range of biological activities associated with thiazole compounds, it is likely that multiple pathways are affected . For example, thiazole compounds may influence pathways related to inflammation, pain perception, microbial growth, viral replication, fluid balance, neuronal function, and cell proliferation.

Pharmacokinetics

Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may influence the compound’s bioavailability and distribution within the body.

Result of Action

Thiazole compounds have been associated with a range of effects, including antioxidant activity, pain relief, reduction of inflammation, inhibition of microbial growth, antiviral activity, diuretic effects, anticonvulsant activity, neuroprotection, and antitumor or cytotoxic effects . These effects suggest that the compound may influence a variety of cellular processes and molecular pathways.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-methyl-4-phenyl-1,3-thiazole. For instance, the compound’s solubility properties may affect its distribution and bioavailability in different physiological environments . Additionally, factors such as pH, temperature, and the presence of other substances could potentially influence the compound’s stability and activity.

Análisis Bioquímico

Biochemical Properties

5-Bromo-2-methyl-4-phenyl-1,3-thiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial, antifungal, and antitumor activities . It interacts with enzymes such as bacterial DNA gyrase, which is crucial for DNA replication in bacteria, thereby inhibiting bacterial growth . Additionally, 5-Bromo-2-methyl-4-phenyl-1,3-thiazole has been found to interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of 5-Bromo-2-methyl-4-phenyl-1,3-thiazole on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the proliferation of cancer cells by inducing apoptosis, a process of programmed cell death . Furthermore, 5-Bromo-2-methyl-4-phenyl-1,3-thiazole affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites .

Molecular Mechanism

At the molecular level, 5-Bromo-2-methyl-4-phenyl-1,3-thiazole exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, thereby modulating their activity . For example, this compound can inhibit the activity of bacterial DNA gyrase by binding to its active site, preventing DNA replication . Additionally, 5-Bromo-2-methyl-4-phenyl-1,3-thiazole can activate or inhibit signaling pathways by interacting with cell surface receptors, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

The effects of 5-Bromo-2-methyl-4-phenyl-1,3-thiazole over time in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 5-Bromo-2-methyl-4-phenyl-1,3-thiazole can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

In animal models, the effects of 5-Bromo-2-methyl-4-phenyl-1,3-thiazole vary with different dosages. At low doses, this compound has been shown to exhibit therapeutic effects, such as antimicrobial and antitumor activities . At high doses, 5-Bromo-2-methyl-4-phenyl-1,3-thiazole can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of dose optimization in therapeutic applications .

Metabolic Pathways

5-Bromo-2-methyl-4-phenyl-1,3-thiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that are excreted from the body . The metabolic flux and levels of metabolites can be influenced by the presence of 5-Bromo-2-methyl-4-phenyl-1,3-thiazole, affecting overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of 5-Bromo-2-methyl-4-phenyl-1,3-thiazole within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes by active transport mechanisms, allowing it to accumulate in specific tissues . The localization and accumulation of 5-Bromo-2-methyl-4-phenyl-1,3-thiazole can influence its biological activity and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 5-Bromo-2-methyl-4-phenyl-1,3-thiazole is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 5-Bromo-2-methyl-4-phenyl-1,3-thiazole may localize to the nucleus, where it can interact with DNA and nuclear proteins to modulate gene expression . The subcellular distribution of this compound can affect its efficacy in therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-4-phenyl-1,3-thiazole typically involves the bromination of 2-methyl-4-phenyl-1,3-thiazole. One common method includes the treatment of 2,5-dibromothiazole with sodium ethoxide followed by hydrogenation over spongy nickel . Another approach involves the use of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate and potassium carbonate in a mixture of methanol and water .

Industrial Production Methods

Industrial production methods for 5-Bromo-2-methyl-4-phenyl-1,3-thiazole are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-2-methyl-4-phenyl-1,3-thiazole undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Electrophilic substitution: The aromatic ring can undergo electrophilic substitution reactions, particularly at the C-2 position.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium ethoxide or potassium carbonate in methanol or water.

Electrophilic substitution: Reagents such as halogens or nitrating agents under acidic conditions.

Oxidation and reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

Nucleophilic substitution: Formation of substituted thiazoles with various functional groups.

Electrophilic substitution: Formation of halogenated or nitrated thiazoles.

Oxidation and reduction: Formation of oxidized or reduced thiazole derivatives.

Comparación Con Compuestos Similares

Similar Compounds

2-Methyl-4-phenyl-1,3-thiazole: Lacks the bromine substitution but shares the core thiazole structure.

5-Bromo-2-methylthiazole: Similar structure but without the phenyl group.

4-Phenyl-1,3-thiazole: Lacks both the bromine and methyl substitutions.

Uniqueness

5-Bromo-2-methyl-4-phenyl-1,3-thiazole is unique due to the presence of all three substituents (bromine, methyl, and phenyl) on the thiazole ring. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications .

Actividad Biológica

5-Bromo-2-methyl-4-phenyl-1,3-thiazole is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanism of action, pharmacological properties, and potential applications in various therapeutic areas.

Chemical Structure and Properties

5-Bromo-2-methyl-4-phenyl-1,3-thiazole has the molecular formula and a CAS number of 78502-81-5. It is characterized by a thiazole ring, which is known for its ability to interact with various biological targets. The compound is slightly soluble in water but more soluble in organic solvents such as alcohol and ether, which influences its bioavailability and pharmacokinetics .

The biological activity of 5-Bromo-2-methyl-4-phenyl-1,3-thiazole can be attributed to several mechanisms:

1. Enzyme Interaction:

The compound interacts with various enzymes and proteins, potentially modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways involved in inflammation, microbial growth, and cancer cell proliferation .

2. Antimicrobial Activity:

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. 5-Bromo-2-methyl-4-phenyl-1,3-thiazole has demonstrated effectiveness against a range of bacteria and fungi. Its minimum inhibitory concentration (MIC) values suggest it can inhibit the growth of both Gram-positive and Gram-negative bacteria .

3. Antitumor Effects:

This compound has shown cytotoxic effects against various cancer cell lines. Studies have reported that it can inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Biological Activities

The following table summarizes the biological activities associated with 5-Bromo-2-methyl-4-phenyl-1,3-thiazole:

Case Studies

Several studies have evaluated the efficacy of 5-Bromo-2-methyl-4-phenyl-1,3-thiazole:

- Antitumor Activity: In a study evaluating antiproliferative effects on human tumor cell lines, 5-Bromo-2-methyl-4-phenyl-1,3-thiazole was found to significantly reduce cell viability compared to control groups .

- Antimicrobial Efficacy: A comparative study assessed the antimicrobial properties of this compound against various pathogens. Results indicated strong inhibitory effects on Staphylococcus aureus and Escherichia coli, with MIC values ranging from 4.69 to 22.9 µM .

- Neuroprotective Effects: Research has indicated potential neuroprotective properties, suggesting that this thiazole derivative may play a role in protecting neuronal cells from oxidative stress-induced damage .

Propiedades

IUPAC Name |

5-bromo-2-methyl-4-phenyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNS/c1-7-12-9(10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIVQJKFCJWQSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)Br)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394216 | |

| Record name | 5-bromo-2-methyl-4-phenyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78502-81-5 | |

| Record name | 5-bromo-2-methyl-4-phenyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.